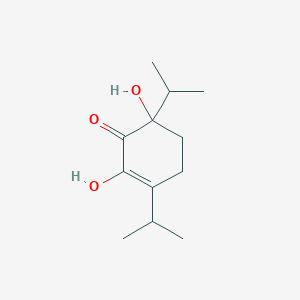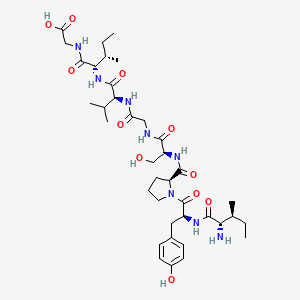
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring substituted with benzoyl and phenyl groups, along with two cyano groups at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of benzoyl chloride with phenylacetonitrile in the presence of a strong base, followed by cyclization to form the cyclopropane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism by which (2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with applications in asymmetric synthesis and biological studies.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Known for its use in elimination reactions and stereochemical studies.
Uniqueness
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile is unique due to its combination of benzoyl and phenyl groups on a cyclopropane ring, along with two cyano groups. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
919361-28-7 |
|---|---|
Fórmula molecular |
C18H12N2O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
(2S,3R)-2-benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C18H12N2O/c19-11-18(12-20)15(13-7-3-1-4-8-13)16(18)17(21)14-9-5-2-6-10-14/h1-10,15-16H/t15-,16+/m0/s1 |
Clave InChI |
VKIHOWLJPRHSCD-JKSUJKDBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(C#N)C#N)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)

![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)

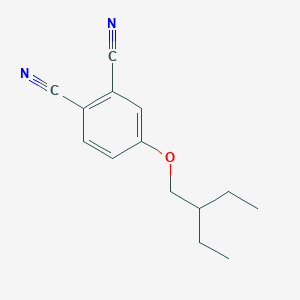

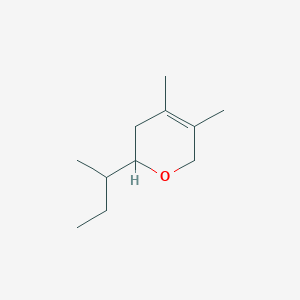
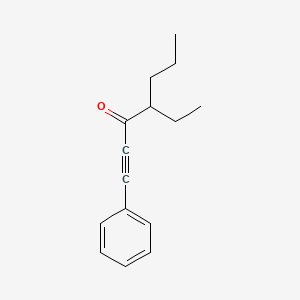
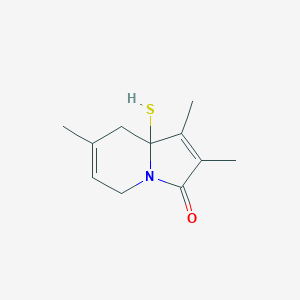
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
